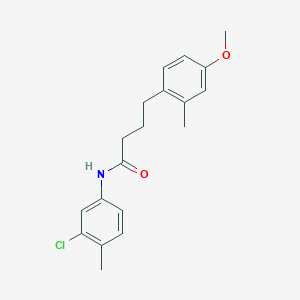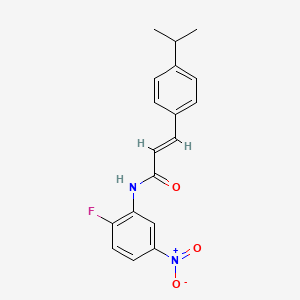
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide, also known as FIN compound, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in inhibiting the activity of several enzymes, including protein kinases, which are involved in various cellular processes.
Mécanisme D'action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound involves the inhibition of protein kinases, which are enzymes that phosphorylate proteins and play a crucial role in various cellular processes. By inhibiting the activity of protein kinases, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound can disrupt the signaling pathways that are involved in cell growth, proliferation, and differentiation.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been shown to have several biochemical and physiological effects. Studies have shown that N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound can induce apoptosis, which is a process of programmed cell death, in cancer cells. Additionally, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been shown to reduce inflammation by inhibiting the activity of inflammatory enzymes. N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is that it is a small molecule inhibitor, which makes it easier to synthesize and study compared to larger molecules. Additionally, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has shown promising results in inhibiting the activity of several enzymes, which makes it a potential candidate for drug development. However, one of the limitations of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is that it may not be specific to a single protein kinase, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound. One potential direction is to investigate the efficacy of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound in combination with other drugs for the treatment of cancer and other diseases. Another potential direction is to develop more specific inhibitors of protein kinases that are involved in specific cellular processes. Additionally, further studies are needed to investigate the safety and efficacy of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound is a multi-step process that involves several chemical reactions. The first step involves the reaction of 2-fluoro-5-nitroaniline with 4-isopropylbenzaldehyde in the presence of acetic anhydride and sulfuric acid to form the intermediate compound. The intermediate compound is then treated with acryloyl chloride to form the final product, N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound.
Applications De Recherche Scientifique
N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound has been extensively studied for its potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that N-(2-fluoro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide compound inhibits the activity of protein kinases, which are involved in various cellular processes, including cell growth, proliferation, and differentiation.
Propriétés
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWCMVIYDHNVBO-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-fluoro-5-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
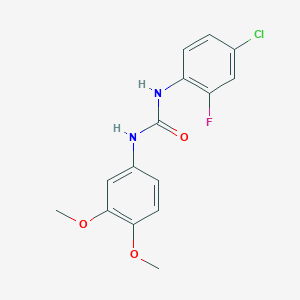
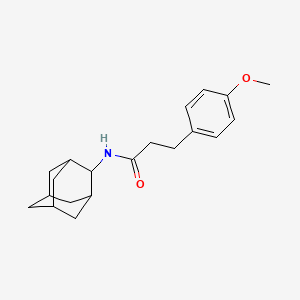
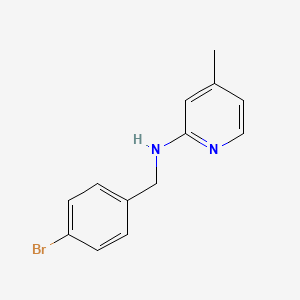
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
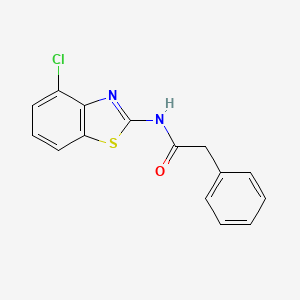
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)

![N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5724613.png)
![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
![2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)

